2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline
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Overview
Description
2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline is an organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline typically involves a multi-step process. One common method starts with the diazotization of 2-chloro-4-nitroaniline, followed by a coupling reaction with an appropriate aromatic compound to form the azo linkage. The final step involves cyclization to form the isoindoline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Various nitro and hydroxyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pigments, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline involves its interaction with specific molecular targets. The azo linkage and aromatic rings allow it to interact with enzymes and other proteins, potentially inhibiting their activity. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-methyl-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline
- 2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline
- 2-{3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline
- 2-{4-[(E)-(4-bromophenyl)diazenyl]phenyl}isoindoline
Uniqueness
2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
196943-51-8 |
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Molecular Formula |
C20H15ClN4O2 |
Molecular Weight |
378.8 g/mol |
IUPAC Name |
[3-chloro-4-(1,3-dihydroisoindol-2-yl)phenyl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C20H15ClN4O2/c21-19-11-17(23-22-16-5-8-18(9-6-16)25(26)27)7-10-20(19)24-12-14-3-1-2-4-15(14)13-24/h1-11H,12-13H2 |
InChI Key |
WYKFKZIUIFRMHK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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